![molecular formula C13H24O6S3Sn B13765396 2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate CAS No. 59118-77-3](/img/structure/B13765396.png)
2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate is a chemical compound with the molecular formula C13H24O6S3Sn and a molecular weight of 491.2 g/mol It is known for its unique structure, which includes a methylstannylidyne core bonded to three thio groups and three ethyl acetate groups
Preparation Methods
The synthesis of 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate typically involves the reaction of methylstannylidyne with thioethanol and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The thio groups can form strong bonds with metal ions, making it useful in catalysis and other applications. The acetate groups provide solubility and reactivity, allowing the compound to participate in various chemical reactions.
Comparison with Similar Compounds
Similar compounds to 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate include other organotin compounds with thio and acetate groups. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:
2,2’,2’'-[(Ethylstannylidyne)tris(thio)]triethyl triacetate: Similar structure but with an ethyl group instead of a methyl group.
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl trimethylate: Similar structure but with methyl groups instead of acetate groups.
Properties
CAS No. |
59118-77-3 |
|---|---|
Molecular Formula |
C13H24O6S3Sn |
Molecular Weight |
491.2 g/mol |
IUPAC Name |
2-[bis(2-acetyloxyethylsulfanyl)-methylstannyl]sulfanylethyl acetate |
InChI |
InChI=1S/3C4H8O2S.CH3.Sn/c3*1-4(5)6-2-3-7;;/h3*7H,2-3H2,1H3;1H3;/q;;;;+3/p-3 |
InChI Key |
SYPKACFPRZOONJ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)OCCS[Sn](C)(SCCOC(=O)C)SCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


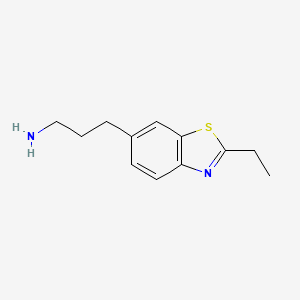
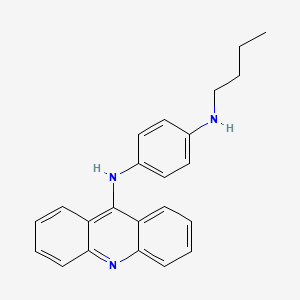
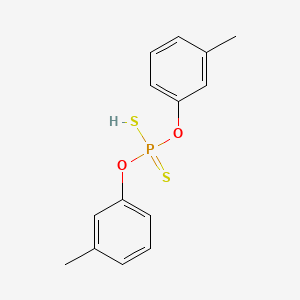
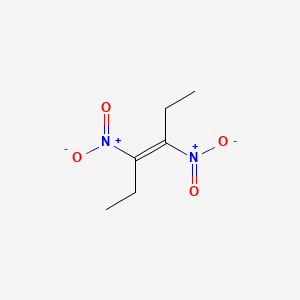

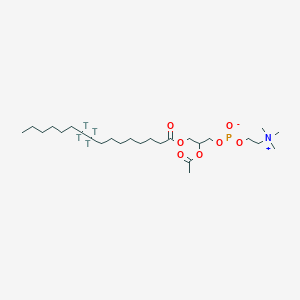
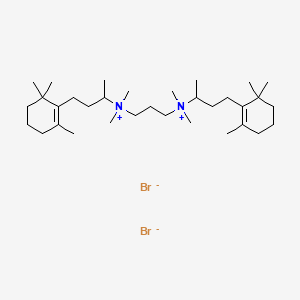
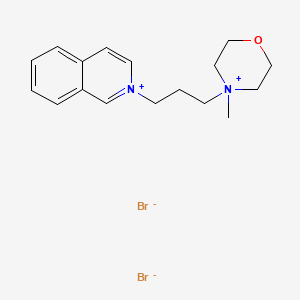
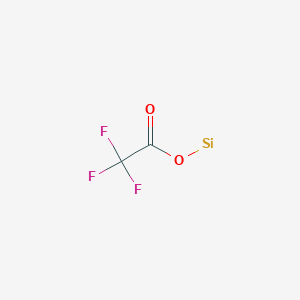
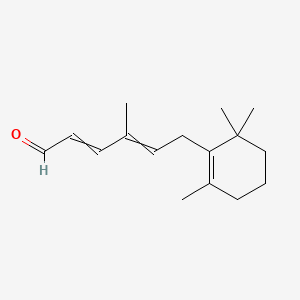
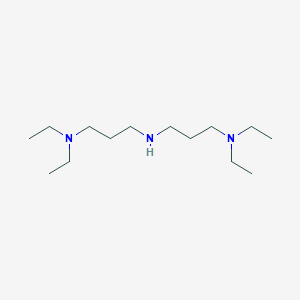
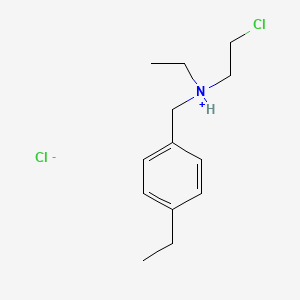
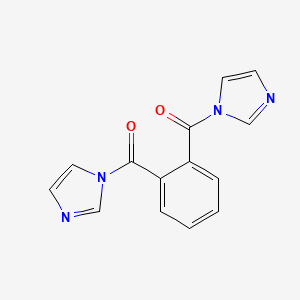
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
